molecular formula C9H6BrNO2 B1415561 3-Bromo-2-cyano-5-methylbenzoic acid CAS No. 1807209-08-0

3-Bromo-2-cyano-5-methylbenzoic acid

Cat. No.: B1415561
CAS No.: 1807209-08-0
M. Wt: 240.05 g/mol
InChI Key: RVAZGEMEGZZNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-cyano-5-methylbenzoic acid: is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Bromo-2-cyano-5-methylbenzoic acid typically begins with commercially available starting materials such as 3-bromo-2-methylbenzoic acid.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and with specific reagents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-2-cyano-5-methylbenzoic acid can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The cyano group can undergo reduction to form amines, while the methyl group can be oxidized to form carboxylic acids.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Amines: Formed from the reduction of the cyano group.

    Carboxylic Acids: Formed from the oxidation of the methyl group.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of drugs with anti-inflammatory or anticancer properties.

    Biological Probes: Used in the development of probes for studying biological pathways.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agrochemicals: Intermediate for the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-methylbenzoic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Bromo-2-methylbenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.

    2-Bromo-5-methylbenzoic acid: Different substitution pattern, affecting its reactivity and applications.

    3-Cyano-2-methylbenzoic acid:

Uniqueness: 3-Bromo-2-cyano-5-methylbenzoic acid is unique due to the presence of both a bromine atom and a cyano group, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.

Properties

IUPAC Name

3-bromo-2-cyano-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(9(12)13)7(4-11)8(10)3-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAZGEMEGZZNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyano-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-cyano-5-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-cyano-5-methylbenzoic acid
Reactant of Route 4
3-Bromo-2-cyano-5-methylbenzoic acid
Reactant of Route 5
3-Bromo-2-cyano-5-methylbenzoic acid
Reactant of Route 6
3-Bromo-2-cyano-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.